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Compound of Interest

Compound Name: 4-Indanol

Cat. No.: B162701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a synthesized compound is a cornerstone of chemical

and pharmaceutical research. For a molecule like 4-Indanol, a comprehensive spectroscopic

analysis is essential to unambiguously determine its isomeric identity and purity. This guide

provides a comparative overview of the key spectroscopic techniques used for the structural

elucidation of 4-Indanol, with a direct comparison to its isomers, 1-Indanol and 2-Indanol. The

supporting experimental data and detailed protocols furnished herein are intended to equip

researchers with the necessary information to confidently verify their own findings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Indanol and its common

isomers, 1-Indanol and 2-Indanol. This comparative data is crucial for distinguishing between

these closely related structures.

¹H NMR Data Comparison
Table 1: ¹H NMR Chemical Shift (δ) Values (ppm)
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Proton Assignment 4-Indanol* 1-Indanol 2-Indanol

Aromatic-H 7.02 (m, 1H) 7.41-7.21 (m, 4H) ~7.1-7.2 (m, 4H)

Aromatic-H 6.80 (d, J=5.2 Hz, 1H)

Aromatic-H 6.61 (m, 1H)

CH-OH - 5.23 (t, 1H) ~4.5 (m, 1H)

CH₂ (benzylic) 2.91 (m, 4H)
3.05 (m, 1H), 2.82 (m,

1H)

3.15 (dd, 2H), 2.85

(dd, 2H)

CH₂ 2.05 (m, 2H)
2.48 (m, 1H), 1.93 (m,

1H)
-

OH Not specified 1.86 (s, 1H) Not specified

*¹H NMR data for 4-Indanol is reported as: (400 MHz, CDCl₃): δ 7.02 (m, 1H), 6.80 (d, J = 5.2

Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).

¹³C NMR Data Comparison
Table 2: ¹³C NMR Chemical Shift (δ) Values (ppm)

Carbon Assignment 4-Indanol 1-Indanol[1] 2-Indanol[2]

Aromatic C

(quaternary)
Data not available 145.0, 143.2 ~141.0 (2C)

Aromatic CH Data not available
128.0, 126.5, 124.7,

124.3

~126.7 (2C), ~124.7

(2C)

CH-OH Data not available 76.0 ~74.0

CH₂ (benzylic) Data not available 35.6 ~40.0 (2C)

CH₂ Data not available 29.7 -

Infrared (IR) Spectroscopy Data Comparison
Table 3: Key IR Absorption Bands (cm⁻¹)
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Functional Group 4-Indanol 1-Indanol[3][4] 2-Indanol[5]

O-H stretch (alcohol) Data not available ~3300-3400 (broad) ~3300-3400 (broad)

C-H stretch (aromatic) Data not available ~3000-3100 ~3000-3100

C-H stretch (aliphatic) Data not available ~2850-3000 ~2850-3000

C=C stretch

(aromatic)
Data not available ~1450-1600 ~1450-1600

C-O stretch (alcohol) Data not available ~1050-1250 ~1050-1250

Mass Spectrometry Data Comparison
Table 4: Mass Spectrometry (MS) Key Fragments (m/z)

Fragment 4-Indanol 1-Indanol[6][7] 2-Indanol[8][9]

Molecular Ion [M]⁺ Data not available 134 134

[M-H₂O]⁺ Data not available 116 116

[M-C₂H₄]⁺ (from retro-

Diels-Alder)
Data not available 106 106

Base Peak Data not available 115 105

Experimental Workflows and Protocols
The structural confirmation of 4-Indanol relies on a systematic application of various

spectroscopic techniques. The general workflow is depicted below, followed by detailed

experimental protocols for each major technique.
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Workflow for Spectroscopic Structure Confirmation

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Confirmation

Synthesized 4-Indanol

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Dissolve in Deuterated Solvent

FT-IR Spectroscopy

Prepare Sample (e.g., KBr pellet, thin film)

Mass Spectrometry
(e.g., GC-MS)

Dissolve in Volatile Solvent

Spectral Data Analysis

Comparison with Isomers
and Literature Data

Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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